

In-Depth Technical Guide to the Structure Elucidation of Lyso-globotetraosylceramide (d18:1)

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Compound of Interest

Compound Name: *Lyso-globotetraosylceramide*
(*d18:1*)

Cat. No.: B10783359

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of **lyso-globotetraosylceramide (d18:1)**, also known as globotetraosylsphingosine or lyso-Gb4. This glycosphingolipid is of significant interest as a biomarker in Fabry disease and for its role in cellular recognition processes, including interactions with bacterial toxins.

Molecular Structure and Properties

Lyso-globotetraosylceramide (d18:1) is a glycosphingolipid characterized by a tetrasaccharide chain attached to a sphingosine base. Unlike its parent compound, globotetraosylceramide (Gb4), it lacks the N-acyl fatty acid chain. The "d18:1" designation specifies a sphingoid base with 18 carbon atoms and one double bond.

Table 1: Physicochemical Properties of **Lyso-globotetraosylceramide (d18:1)**

Property	Value
Synonyms	lyso-Globoside, Globotetraosylsphingosine (d18:1)
Molecular Formula	C ₄₄ H ₈₀ N ₂ O ₂₂
Molecular Weight	989.1 g/mol
CAS Number	126550-86-5[1]

The foundational structure consists of a linear tetrasaccharide chain, Gal(α1-4)Gal(β1-4)Glc(β1-1), attached to the C1 hydroxyl group of the d18:1 sphingosine base.

Caption: Molecular structure of **Lyso-globotetraosylceramide (d18:1)**.

Mass Spectrometry Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the structural characterization of **lyso-globotetraosylceramide (d18:1)**. Fragmentation patterns provide crucial information about the carbohydrate sequence and the sphingoid base.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

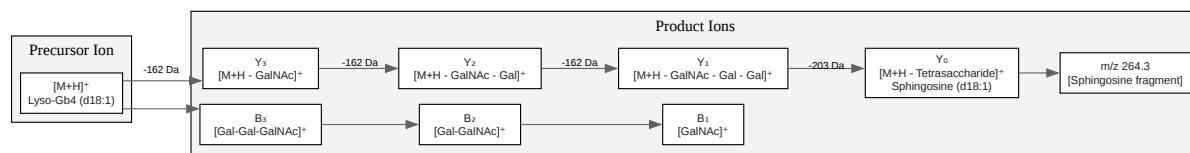
A typical LC-MS/MS protocol for the analysis of lyso-globotetraosylceramide involves the following steps:

- Sample Preparation: Plasma or tissue samples are subjected to a liquid-liquid extraction, commonly using a chloroform/methanol/water mixture, to isolate the lipid fraction. The extract is then dried and reconstituted in a suitable solvent for LC-MS analysis.
- Chromatographic Separation: Separation is achieved using a C18 reversed-phase column with a gradient elution.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

- Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte.
- Mass Spectrometry: The eluent is introduced into an electrospray ionization source operating in positive ion mode. MS/MS analysis is performed by selecting the protonated molecule $[M+H]^+$ as the precursor ion and subjecting it to collision-induced dissociation (CID).

Fragmentation Pathway and Product Ions

The fragmentation of **lyso-globotetraosylceramide (d18:1)** primarily occurs through glycosidic bond cleavages and fragmentation of the sphingoid base. The Domon and Costello nomenclature is used to designate the fragment ions.



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Caption: ESI-MS/MS fragmentation pathway of **Lyso-globotetraosylceramide (d18:1)**.

Table 2: Predicted ESI-MS/MS Product Ions of **Lyso-globotetraosylceramide (d18:1)** $[M+H]^+$

Precursor Ion (m/z)	Fragment Ion	Predicted m/z	Description
990.1	Y ₃	828.1	Loss of terminal N-acetylgalactosamine (GalNAc)
Y ₂	666.1		Loss of GalNAc and Galactose (Gal)
Y ₁	504.1		Loss of GalNAc and two Gal residues
Y ₀	301.0		Sphingosine (d18:1) base
B ₁	204.1		N-acetylgalactosamine oxonium ion
B ₂	366.1		Gal-GalNAc disaccharide oxonium ion
B ₃	528.1		Gal-Gal-GalNAc trisaccharide oxonium ion
-	264.3		Characteristic fragment of the d18:1 sphingosine backbone[2]

Note: The m/z values are predicted based on the fragmentation of the acylated form, Gb4, and may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the structure, including

the stereochemistry of the glycosidic linkages.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: A purified sample of **lyso-globotetraosylceramide (d18:1)** is dissolved in a deuterated solvent, typically deuterated methanol (CD_3OD) or a mixture of deuterated chloroform and methanol.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complete signal assignment.

Expected NMR Spectral Data

While a complete, experimentally determined NMR dataset for **lyso-globotetraosylceramide (d18:1)** is not readily available in the public domain, the expected chemical shifts can be inferred from related structures and general principles of carbohydrate and lipid NMR.

Table 3: Predicted ^1H NMR Chemical Shifts (δ , ppm) for Key Protons in **Lyso-globotetraosylceramide (d18:1)**

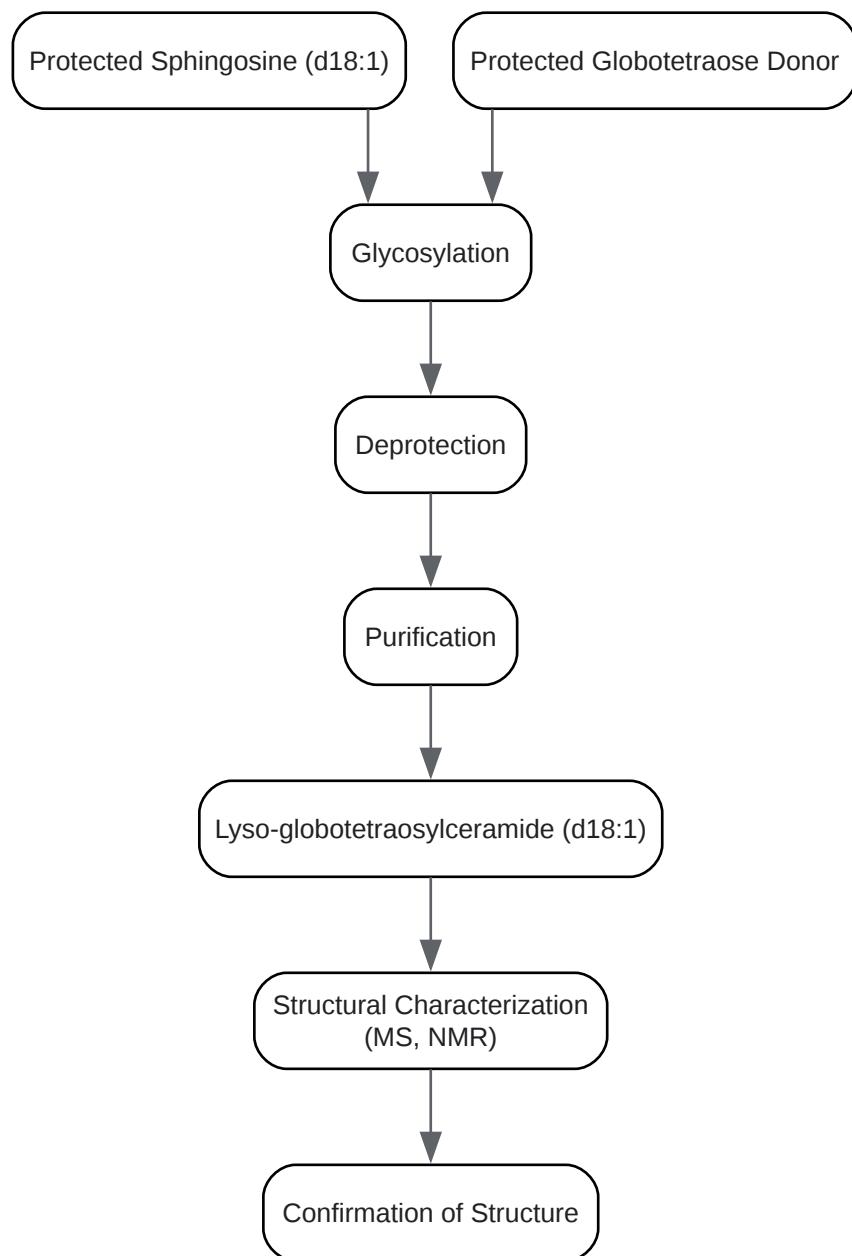
Proton	Expected Chemical Shift Range (ppm)	Multiplicity
Anomeric Protons (H-1 of sugars)	4.2 - 4.8	d
Olefinic Protons (=CH)	5.4 - 5.8	m
Sphingosine CH-OH	~4.1	m
Sphingosine CH-NH ₂	~3.0	m
Sugar Ring Protons	3.2 - 4.0	m
Sphingosine Methylene Protons	1.2 - 2.1	m
Sphingosine Terminal Methyl	~0.9	t

Table 4: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) for Key Carbons in **Lyso-globotetraosylceramide (d18:1)**

Carbon	Expected Chemical Shift Range (ppm)
Anomeric Carbons (C-1 of sugars)	98 - 105
Olefinic Carbons (=CH)	125 - 135
Sphingosine C-OH	~75
Sphingosine C-NH ₂	~55
Sugar Ring Carbons	60 - 80
Sphingosine Methylene Carbons	25 - 35
Sphingosine Terminal Methyl	~14

Synthesis and Structural Confirmation

The total synthesis of **lyso-globotetraosylceramide (d18:1)** provides the ultimate confirmation of its structure. Synthetic routes typically involve the stereoselective glycosylation of a protected sphingosine derivative with a protected globotetraose donor.



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Caption: General workflow for the synthesis and structural confirmation.

The synthesized compound is then rigorously characterized by mass spectrometry and NMR spectroscopy, and the data is compared with that of the naturally occurring molecule to confirm the structural assignment.

Conclusion

The structural elucidation of **lyso-globotetraosylceramide (d18:1)** is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. Mass spectrometry provides critical information on the molecular weight, elemental composition, and fragmentation patterns, while NMR spectroscopy offers a detailed view of the atomic connectivity and stereochemistry. The synthesis of the molecule serves as the final and definitive confirmation of its structure. This in-depth understanding is paramount for its application as a clinical biomarker and for elucidating its biological functions.

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